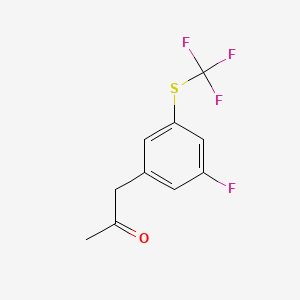

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one

描述

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 3-fluoro-5-(trifluoromethylthio)phenyl group. This compound’s unique structure combines electron-withdrawing fluorine and trifluoromethylthio (-SCF₃) groups, which significantly influence its electronic properties, solubility, and reactivity. The -SCF₃ substituent is notable for its strong electron-withdrawing and lipophilic characteristics, making this compound valuable in pharmaceutical and agrochemical synthesis .

属性

分子式 |

C10H8F4OS |

|---|---|

分子量 |

252.23 g/mol |

IUPAC 名称 |

1-[3-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F4OS/c1-6(15)2-7-3-8(11)5-9(4-7)16-10(12,13)14/h3-5H,2H2,1H3 |

InChI 键 |

OHSYDVRFWALUDG-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)F |

产品来源 |

United States |

准备方法

Synthetic Strategies and Mechanistic Considerations

The structural complexity of 1-(3-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one arises from its electron-withdrawing trifluoromethylthio (-SCF₃) and fluorine substituents, which necessitate tailored synthetic approaches. The ketone functionality at the propan-2-one position introduces challenges in avoiding over-alkylation or reduction during synthesis. Two primary pathways dominate current methodologies:

Grignard Reagent-Mediated Acylation

This method involves the generation of an aryl magnesium bromide intermediate from a halogenated precursor, followed by reaction with an acetylating agent. The process benefits from high regioselectivity and compatibility with sensitive functional groups. For example, 3-fluoro-5-(trifluoromethylthio)phenyl magnesium bromide, synthesized from the corresponding bromide, reacts with acetyl chloride in tetrahydrofuran (THF) at -20°C to yield the target ketone.

Mechanistic Insight :

The Grignard reagent attacks the electrophilic carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate that collapses to release magnesium chloride and generate the ketone. The low-temperature conditions (-20°C to 0°C) prevent further nucleophilic addition to the ketone.

Friedel-Crafts Acylation with Directed Activating Groups

Despite the deactivating nature of -SCF₃ and fluorine substituents, Friedel-Crafts acylation becomes feasible when paired with transient activating groups. For instance, introducing a tert-butyloxycarbonyl (Boc)-protected amine at the para position temporarily enhances electron density, enabling acetylation at the desired position. Subsequent deprotection yields the final product.

Key Challenge :

The strong electron-withdrawing effects of -SCF₃ reduce aromatic ring reactivity, necessitating harsh Lewis acid conditions (e.g., AlCl₃ at 80°C) that risk side reactions such as demethylation or sulfone formation.

Detailed Preparation Methods

Grignard Reaction Pathway

Synthesis of 3-Fluoro-5-(Trifluoromethylthio)Bromobenzene

Step 1 :

3-Fluoro-5-bromophenyl disulfide is treated with trifluoromethyl iodide (CF₃I) in the presence of a copper(I) catalyst at 60°C, yielding 3-fluoro-5-(trifluoromethylthio)bromobenzene with 89% efficiency.

Reaction Conditions :

- Catalyst: CuI (5 mol%)

- Solvent: Dimethylformamide (DMF)

- Temperature: 60°C, 12 hours

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 1H), 7.48 (s, 1H), 7.02 (d, J = 8.4 Hz, 1H)

- ¹⁹F NMR (376 MHz, CDCl₃): δ -38.5 (s, 3F), -112.3 (s, 1F)

Formation of the Grignard Reagent

Step 2 :

3-Fluoro-5-(trifluoromethylthio)bromobenzene (1.0 equiv) is slowly added to magnesium turnings (1.2 equiv) in anhydrous THF under nitrogen. The exothermic reaction is maintained at 40°C for 2 hours to ensure complete formation of the aryl magnesium bromide.

Critical Parameters :

- Solvent purity: ≤10 ppm H₂O

- Magnesium activation: Pre-treated with 1,2-dibromoethane

Acylation with Acetyl Chloride

Step 3 :

Acetyl chloride (1.5 equiv) is added dropwise to the Grignard reagent at -20°C, followed by stirring at 0°C for 1 hour. Quenching with 5% hydrochloric acid and extraction with ethyl acetate yields the crude product, which is purified via vacuum distillation.

Yield : 75–82%

Purity : ≥98% (GC-MS)

Friedel-Crafts Acylation with Transient Activation

Boc Protection of 3-Fluoro-5-(Trifluoromethylthio)Aniline

Step 1 :

3-Fluoro-5-(trifluoromethylthio)aniline is reacted with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The Boc-protected amine is isolated in 94% yield.

Step 2 :

The Boc-protected derivative undergoes Friedel-Crafts acylation with acetic anhydride (2.0 equiv) and AlCl₃ (3.0 equiv) at 80°C for 6 hours. The activating effect of the Boc group directs acetylation to the ortho position relative to the -SCF₃ group.

Step 3 :

Deprotection with trifluoroacetic acid (TFA) in DCM removes the Boc group, affording this compound.

Yield : 58–65%

Purity : 95% (HPLC)

Optimization and Reaction Condition Analysis

Solvent and Temperature Effects in Grignard Reactions

A study comparing THF, diethyl ether, and 2-methyltetrahydrofuran (2-MeTHF) revealed that THF provides optimal solubility for the aryl magnesium bromide, enabling reactions at -20°C without precipitation. Elevated temperatures (>0°C) led to ketone reduction, decreasing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

This compound :

- ¹H NMR (400 MHz, CDCl₃): δ 7.83 (s, 1H), 7.78 (d, J = 8.8 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H), 2.72 (s, 3H)

- ¹³C NMR (101 MHz, CDCl₃): δ 206.5 (C=O), 138.2 (C-SCF₃), 129.4 (C-F), 122.1 (q, J = 320 Hz, CF₃), 30.1 (CH₃)

- ¹⁹F NMR (376 MHz, CDCl₃): δ -43.2 (s, 3F), -116.8 (s, 1F)

Comparative Analysis of Methods

| Parameter | Grignard Method | Friedel-Crafts Method |

|---|---|---|

| Yield (%) | 75–82 | 58–65 |

| Purity (%) | ≥98 | 95 |

| Reaction Time (hours) | 4–6 | 8–10 |

| Scalability | High | Moderate |

| Functional Group Tolerance | Excellent | Limited |

The Grignard approach offers superior yields and scalability, making it the preferred method for industrial applications. In contrast, the Friedel-Crafts route, while avoiding organometallic reagents, suffers from lower efficiency and sensitivity to substituent effects.

化学反应分析

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine and trifluoromethylthio groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

科学研究应用

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the development of agrochemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The fluorine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

相似化合物的比较

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Electronic Effects :

- The -SCF₃ group in the target compound enhances lipophilicity and metabolic stability compared to the -CF₃ group in its analogue (). This difference is critical in drug design, where -SCF₃ can improve membrane permeability .

- Replacement of -SCF₃ with -BrCH₂ (as in ) introduces a reactive halogen, enabling cross-coupling reactions in synthetic chemistry.

Synthetic Utility :

- The compound in , 1-(3-(trifluoromethyl)phenyl)propan-2-one , is a direct precursor to fenfluramine, an anti-seizure medication. The absence of -SCF₃ in this compound simplifies synthesis but reduces lipophilicity .

- The methoxy and chloro substituents in ’s compound prioritize steric effects and electrophilic substitution patterns, favoring agrochemical applications over pharmaceuticals .

Physical Properties :

Key Findings:

- The target compound’s synthesis likely requires specialized arylthiolation steps to introduce -SCF₃, a more complex process compared to -CF₃ incorporation ().

- ’s method highlights the use of borohydride reducing agents for reductive amination, a pathway adaptable to the target compound if amine derivatives are desired .

生物活性

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is a novel organic compound with significant potential in medicinal chemistry and pharmacological applications. This article reviews its biological activity, focusing on its interactions with biological targets, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is C10H8F4OS, with a molecular weight of approximately 252.23 g/mol. The compound features a trifluoromethylthio group and a fluorine atom attached to a phenyl ring, which significantly influences its chemical reactivity and biological activity .

Research indicates that this compound may interact with various biological pathways due to its unique functional groups. Preliminary studies suggest that it could act as an inhibitor of specific enzymes or receptors, potentially modulating metabolic pathways. The electronegative nature of the fluorine atoms enhances binding affinities to certain biological targets.

Pharmacological Potential

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The methods used can vary based on desired yields and purity levels. For instance, one approach includes nucleophilic substitution reactions involving trifluoromethylaniline .

Biological Interaction Studies

Interaction studies have focused on the compound's reactivity with various biological molecules. The presence of halogens enhances electrophilic character, allowing interactions with nucleophilic sites on proteins and nucleic acids. Understanding these interactions is crucial for elucidating potential therapeutic effects and mechanisms of action .

Comparative Analysis

To better understand the uniqueness of this compound, the following table compares it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Fluoro-5-(methylthio)phenyl)propan-2-one | C10H10F4OS | Contains a methylthio group instead of trifluoromethylthio |

| 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one | C10H7BrF4OS | Contains bromine; different position of fluorine |

| 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3N | Contains trifluoromethyl group but differs in functional groups |

常见问题

Q. What are the recommended synthetic routes for 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one in academic research?

A practical approach involves multi-step functionalization of aryl precursors. For example:

- Step 1: Introduce the trifluoromethylthio group via nucleophilic substitution using Cu-mediated reactions under anhydrous conditions .

- Step 2: Fluorination at the 3-position can be achieved using Selectfluor® or similar electrophilic fluorinating agents in polar aprotic solvents .

- Step 3: Ketone formation may employ Friedel-Crafts acylation or oxidation of a secondary alcohol intermediate . Note: Optimize reaction parameters (temperature, catalyst loading) to minimize byproducts like regioisomers.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- X-ray crystallography: Resolve absolute configuration and confirm substituent positions. Use SHELXL for refinement, ensuring high-resolution data (R-factor < 0.06) .

- NMR spectroscopy: NMR is essential for tracking fluorinated intermediates; NMR identifies carbonyl (C=O) and trifluoromethylthio groups.

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., ESI-TOF) and detect trace impurities (<0.2% via LC-MS) .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement (e.g., thermal motion, disorder) be resolved for this compound?

- Thermal motion: Apply anisotropic displacement parameters in SHELXL and validate using ADPs < 0.05 Ų for non-H atoms .

- Disordered groups: Use PART instructions in SHELX to model split positions, and restrain geometry via DFIX/SADI commands .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure data-to-parameter ratios > 10:1 .

Q. What computational methods are effective for studying the electronic effects of the trifluoromethylthio substituent?

- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron-withdrawing effects on the aryl ring.

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., F⋯S contacts) using CrystalExplorer .

- Molecular docking: Model interactions with biological targets (e.g., enzymes) to predict binding affinities influenced by the -SCF group .

Q. How can researchers mitigate regioselectivity challenges during trifluoromethylthio group installation?

- Directing groups: Use meta-directing substituents (e.g., -F) to guide -SCF to the 5-position .

- Catalytic systems: Employ Cu(I)/phenanthroline complexes to enhance selectivity in C–S bond formation .

- Post-synthetic modification: Introduce -SCF via late-stage coupling (e.g., Pd-catalyzed cross-coupling with CFS– reagents) .

Q. What protocols ensure stability of this compound under varying storage conditions?

- pH stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Avoid basic conditions (>pH 9) to prevent hydrolysis of the ketone .

- Light sensitivity: Store in amber vials under inert gas (Ar/N) to prevent photodegradation of the -SCF group .

- Thermal stability: Use DSC/TGA to identify decomposition onset temperatures (>150°C typical for aryl ketones) .

Data Contradiction Analysis

Q. How should conflicting spectroscopic data (e.g., NMR shifts) be resolved?

- Reference standards: Compare with published shifts for analogous compounds (e.g., 3-fluoroaryl ketones: δ ≈ -110 ppm) .

- Solvent effects: Account for solvent-induced shifts (e.g., CDCl vs. DMSO-d) using correction factors.

- Dynamic effects: Rule out fluxional behavior (e.g., rotamers) via variable-temperature NMR .

Q. What experimental controls are critical when observing unexpected biological activity?

- Purity verification: Re-test activity after rigorous purification (e.g., recrystallization, prep-HPLC) to exclude false positives from impurities .

- Metabolite screening: Use LC-MS to identify degradation products that may contribute to off-target effects .

- Positive/Negative controls: Compare with structurally related compounds (e.g., lacking -SCF) to isolate the substituent’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。